molecular formula C12H23N2O3P B5560808 [2-(2-oxo-1-pyrrolidinyl)ethyl](1-piperidinylmethyl)phosphinic acid

[2-(2-oxo-1-pyrrolidinyl)ethyl](1-piperidinylmethyl)phosphinic acid

Cat. No. B5560808
M. Wt: 274.30 g/mol
InChI Key: TWQPBNAJZAXGGG-UHFFFAOYSA-N
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Description

[2-(2-oxo-1-pyrrolidinyl)ethyl](1-piperidinylmethyl)phosphinic acid, also known as CPPene, is a potent and selective inhibitor of the enzyme protein kinase C (PKC). PKC is a family of serine/threonine kinases that plays a crucial role in many cellular processes, including cell growth, differentiation, and survival. CPPene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Scientific Research Applications

Catalytic Processes and Synthesis Methodologies

  • Hydroaminomethylation : A study demonstrated the use of pyrrole-substituted phosphine ligands in the hydroaminomethylation of 1-octene and piperidine, showing extremely high activities and selectivities. This process is indicative of the compound's potential in catalyzing reactions involving piperidine structures (Hamers et al., 2009).
  • Quantum Chemical Investigation : Quantum-chemical calculations and thermodynamics parameters of derivatives of the compound have been explored, providing insights into electronic properties such as HOMO and LUMO energies and molecular densities. This research underscores its relevance in the study of molecular properties (Bouklah et al., 2012).
  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed [4 + 2] annulation process with N-tosylimines, showcasing the compound's utility in the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Molecular Properties and Pharmacotherapeutic Potential

  • Spectroscopic Properties and Quantum Mechanical Study : The spectroscopic properties of a derivative, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various techniques, highlighting the compound's relevance in the study of molecular and electronic properties (Devi et al., 2020).
  • Synthesis of Pyridyl- β -ketophosphonates : A study reported the synthesis of derivatives starting from triethyl phosphite, which further underscores the compound's versatility in the synthesis of biologically active substances and complexones (Wieszczycka et al., 2017).

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl-(piperidin-1-ylmethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2O3P/c15-12-5-4-8-14(12)9-10-18(16,17)11-13-6-2-1-3-7-13/h1-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQPBNAJZAXGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CP(=O)(CCN2CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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